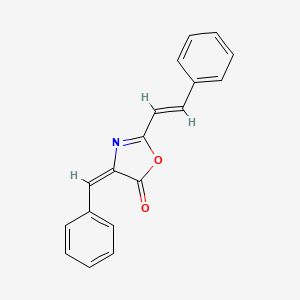

4-Benzylidene-2-(styryl)oxazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4E)-4-benzylidene-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18-16(13-15-9-5-2-6-10-15)19-17(21-18)12-11-14-7-3-1-4-8-14/h1-13H/b12-11+,16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOWORWEDZZSDF-VUWKKMCJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=CC3=CC=CC=C3)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CC=CC=C3)/C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzylidene 2 Styryl Oxazol 5 4h One and Its Analogs

Classical Erlenmeyer-Plochl Azlactone Synthesis and its Adaptations

The Erlenmeyer-Plochl reaction, first described in 1893, remains a fundamental method for synthesizing azlactones (oxazolones). modernscientificpress.com This reaction involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride (B1165640), and a base. modernscientificpress.comcrpsonline.com

Condensation of Cinnamoylglycine (B32772) and Aromatic Aldehydes

The synthesis of 4-benzylidene-2-(styryl)oxazol-5(4H)-one specifically involves the condensation of cinnamoylglycine with an aromatic aldehyde, such as benzaldehyde. modernscientificpress.comcore.ac.uk The reaction proceeds through the formation of an intermediate 2-styryloxazol-5(4H)-one, which then undergoes a Perkin condensation with the aromatic aldehyde to yield the final product. modernscientificpress.com The general scheme involves heating a mixture of the N-acylglycine, the aldehyde, acetic anhydride, and a catalyst. crpsonline.com For instance, the reaction of cinnamoylglycine with acetic anhydride and sodium acetate (B1210297) has been reported, although it can result in a low yield of the corresponding 2-styryl-4-(α-hydroxyethylidene)-2-oxazolin-5-one. modernscientificpress.com

Role of Catalysts in Reaction Efficiency

The efficiency of the Erlenmeyer-Plochl synthesis is significantly influenced by the choice of catalyst. While the classical method employs sodium acetate and acetic anhydride, various other catalysts have been explored to improve yields and reaction conditions. modernscientificpress.comresearchgate.net

Sodium Acetate and Acetic Anhydride: This is the traditional catalyst system used in the Erlenmeyer-Plochl synthesis. modernscientificpress.comcrpsonline.com Acetic anhydride acts as both the solvent and a dehydrating agent. nih.gov The reaction typically requires heating. crpsonline.com

Potassium Phosphate (K3PO4): This has been used as a catalyst for the synthesis of this compound derivatives. nih.gov

Zinc Oxide (ZnO): ZnO has been employed as a catalyst in the condensation of substituted aryl aldehydes with 2-(2-(1-phenyl-3,4-dihydroisoquinoline-2(1H)-acetamido)acetic acid in the presence of sodium acetate and acetic anhydride. nih.gov

Other Catalysts: A variety of other catalysts have been investigated to promote the synthesis of oxazolone (B7731731) derivatives, including L-proline, researchgate.net 5-sulfosalicylic acid, researchgate.net and basic ionic liquids like [bmIm]OH. sci-hub.sejocpr.com These catalysts often allow for milder reaction conditions and improved yields.

Table 1: Comparison of Catalysts in Erlenmeyer-Plochl Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sodium Acetate / Acetic Anhydride | Hippuric acid, Benzaldehyde | Heating | ~71% | jocpr.com |

| K3PO4 | Cinnamoylglycine derivatives | Not specified | Not specified | nih.gov |

| ZnO, Sodium Acetate, Acetic Anhydride | 2-(2-(1-phenyl-3,4-dihydroisoquinoline-2(1H)-acetamido)acetic acid, Aryl aldehydes | Not specified | Not specified | nih.gov |

| L-proline / Acetic Anhydride | Hippuric acid, Aromatic aldehydes | Not specified | Excellent | researchgate.net |

| [bmIm]OH / Acetic Anhydride | Hippuric acid, Benzaldehyde | Room Temperature | 71% | jocpr.com |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis, solvent-free conditions, and multi-component reactions for the preparation of this compound and its analogs.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netresearchgate.net The synthesis of Erlenmeyer azlactones has been successfully carried out under microwave irradiation, sometimes on a solid support like alumina (B75360) or using catalysts such as nano silica-supported tungstophosphoric acid, calcium acetate, or aluminum oxide. researchgate.net For example, 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives have been synthesized by mixing hippuric acid, an aldehyde, and acetic anhydride with anhydrous sodium acetate and heating the mixture under microwave irradiation.

Solvent-Free Reaction Conditions

Solvent-free reactions are a key aspect of green chemistry, as they reduce waste and the use of hazardous substances. sci-hub.seresearchgate.net The synthesis of 4-benzylidene-2-phenyl-5(4H)-oxazolone derivatives has been achieved under solvent-free conditions, for instance, by heating a mixture of p-nitrobenzaldehyde, hippuric acid, sodium acetate, and acetic anhydride. sci-hub.se Another approach involves the use of a mechanochemical grinding technique, which is a solvent-free method that is also step and atom efficient. nih.govresearchgate.net This method involves grinding glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride. nih.govresearchgate.net

Multi-component Reactions and One-pot Syntheses

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov A one-pot, multi-component synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been developed using a mechanochemical approach. nih.govresearchgate.net This method avoids the need for a reaction solvent and heating, making it an environmentally friendly process. nih.gov

Table 2: Modern Synthetic Approaches

| Method | Key Features | Example | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Synthesis of (Z)-N-(4-(4-(substituted-benzylidene)-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)phenyl)acetamide from oxadiazole precursor. | |

| Solvent-Free Synthesis | Reduced waste, environmentally friendly. | Mechanochemical grinding of glycine, benzoyl chloride, aromatic aldehyde, and sodium acetate. | nih.govresearchgate.net |

| Multi-component Reaction | One-pot synthesis, high efficiency and atom economy. | Mechanochemical synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. | nih.govresearchgate.net |

Enantioselective and Stereoselective Synthesis of Chiral Analogs

The creation of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. While the direct enantioselective synthesis of this compound itself is not extensively documented in readily available literature, the principles of asymmetric catalysis and the use of chiral auxiliaries provide established strategies for achieving stereocontrol in the synthesis of related oxazolone structures.

One of the primary strategies for inducing chirality is through the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.com These are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of chiral oxazolone analogs, a chiral amino acid could, in principle, be used as the starting material instead of glycine. The inherent chirality of the amino acid would then guide the formation of a specific stereoisomer of the final product.

Another powerful approach is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov Chiral Lewis acids, for example, can be employed to coordinate with the reactants and create a chiral environment that favors the formation of one enantiomer over the other. nih.gov While specific applications to this compound are not prominently reported, the enantioselective hydrogenation of 2-oxazolones to chiral 2-oxazolidinones using ruthenium(II)-NHC catalysts has been demonstrated with excellent enantioselectivities (up to 96% ee) and yields (up to 99%). rsc.org This highlights the potential for catalytic asymmetric methods to be adapted for the synthesis of chiral derivatives of the target compound.

Optimization of Reaction Parameters and Yields for Target Structures

The efficiency of the synthesis of this compound and its analogs is critically dependent on the optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. The classical Erlenmeyer-Plöchl reaction often utilizes sodium acetate as a catalyst and acetic anhydride as both a dehydrating agent and solvent. biointerfaceresearch.comjddtonline.inforesearchgate.net However, to improve yields, reduce reaction times, and move towards more environmentally benign conditions, various modifications have been explored.

Catalyst Selection:

The choice of catalyst plays a pivotal role in the yield of the reaction. While traditional methods rely on sodium acetate, modern approaches have introduced more efficient and greener alternatives. For instance, L-proline has been successfully employed as an organocatalyst for the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives, affording excellent yields. researchgate.net The use of solid acid catalysts, such as silica-alumina supported heteropolyacids (molybdophosphoric or tungstophosphoric acids), has also been shown to be highly effective, with the added benefit of easy catalyst recovery and reuse. researchgate.netconicet.gov.ar One study reported that with these supported heteropolyacid catalysts, the yields of various azlactones were in the range of 87–96%. conicet.gov.ar

Solvent and Temperature:

The reaction is often carried out in acetic anhydride, which also serves as a reactant. biointerfaceresearch.com However, studies have explored the use of other solvents or even solvent-free conditions. For example, the synthesis of some oxazolone derivatives has been achieved by heating the reactants in glacial acetic acid. researchgate.net Microwave-assisted synthesis has also been reported as a method to accelerate the reaction and often leads to high yields in shorter reaction times, sometimes even without a catalyst. biointerfaceresearch.com The reaction temperature is another critical parameter. While some procedures involve heating at 100°C, others are performed at room temperature, particularly when using highly active catalysts. researchgate.net

Substituent Effects on Yield:

The electronic nature of the substituents on the aromatic aldehydes can also influence the reaction yield. A study on the synthesis of 4-(4-hydroxybenzylidene)-2-(substituted styryl) oxazol-5-ones demonstrated that the yields of the final products varied depending on the substituent on the styryl moiety. researchgate.net

The following interactive data table summarizes the findings from various studies on the synthesis of this compound and its analogs, highlighting the impact of different reaction conditions on the yield.

| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Acetate | Acetyl glycine, Substituted aldehydes | Acetic Anhydride | N/A | 1 hour | 73.52 - 87.1 | jddtonline.info |

| L-Proline | Hippuric acid, Aromatic aldehydes | Acetic Anhydride | N/A | N/A | High | researchgate.net |

| Sodium Acetate | Hippuric acid, Aromatic aldehydes | Ethanol, Acetic Anhydride | Reflux | 3 hours | N/A | researchgate.net |

| K3PO4 | Cinnamic acid derivatives | N/A | N/A | N/A | N/A | nih.gov |

| Zinc Oxide | N-benzoyl/N-acetyl glycine, Aldehydes | Acetic Anhydride, Ethanol | Room Temp | N/A | N/A | researchgate.net |

| Silica-Alumina Supported Heteropolyacids | Hippuric acid, Aromatic aldehydes | Toluene | 110 | 1 hour | 87 - 96 | conicet.gov.ar |

| Sodium Acetate | 4-nitrobenzoylglycine, Aromatic aldehydes | Ethanol, Acetic Anhydride, Glacial Acetic Acid | N/A | N/A | up to 73 | core.ac.uk |

| Sodium Acetate | 2-(4-arylideneamino-benzoyl)-glycines, p-anisaldehyde | Acetic Anhydride | 100 | 4 hours | 30 - 38 | biointerfaceresearch.com |

| None (Microwave) | Hippuric acid, Aryl aldehyde | Acetic Anhydride | N/A (Microwave) | 4-5 minutes | 70 - 75 | biointerfaceresearch.com |

Reactivity and Mechanistic Investigations of 4 Benzylidene 2 Styryl Oxazol 5 4h One

Nucleophilic Ring-Opening Reactions of the Oxazolone (B7731731) Core

The oxazolone ring is susceptible to nucleophilic attack, leading to ring-opening reactions that are fundamental to its synthetic utility. nih.govresearchgate.net This reactivity is attributed to the strained five-membered ring and the electrophilic nature of the carbonyl carbon (C5). researchgate.net

Hydrolysis to α-Acylaminoacrylic Acids and Subsequent Transformations

The hydrolysis of 4-benzylidene-2-(styryl)oxazol-5(4H)-one represents a key ring-opening reaction. In the presence of water, often catalyzed by acid or base, the oxazolone ring opens to form an α-acylaminoacrylic acid. researchgate.netrsc.orgnih.gov This process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the oxazolone.

Studies on related (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones have shown that the rate of base-catalyzed hydrolysis is influenced by the electronic properties of the substituent on the phenyl ring at the 2-position. researchgate.net Electron-donating groups on this ring decrease the reaction rate, highlighting the sensitivity of the oxazolone core to electronic effects. researchgate.netresearchgate.net The resulting α-acylaminoacrylic acids are valuable intermediates in their own right, serving as precursors for the synthesis of α-amino acids. researchgate.net

Reactions with Amines and Amino Acids for Amide and Peptide Derivatives

The reaction of this compound with amines and amino acids is a powerful method for the synthesis of amide and peptide derivatives. researchgate.netbiointerfaceresearch.com This reaction proceeds via nucleophilic attack of the amine on the C5 carbonyl group of the oxazolone, leading to the opening of the ring and the formation of a new amide bond. researchgate.net

The versatility of this reaction allows for the introduction of a wide range of substituents, depending on the structure of the reacting amine or amino acid. This has been exploited in the synthesis of various dipeptide derivatives. biointerfaceresearch.com The kinetics of the ring-opening reaction are influenced by the structure of the amine, with steric effects playing a significant role. researchgate.netdntb.gov.ua For instance, studies on the reaction of 4-benzylidene-2-methyl-5-oxazolone with various amines have shown that increased steric hindrance on the amine nucleophile decreases the reaction rate. researchgate.netdntb.gov.ua

Cycloaddition Reactions (e.g., Diels-Alder)

The exocyclic double bond of the benzylidene group in this compound can act as a dienophile in Diels-Alder reactions. biointerfaceresearch.com This [4+2] cycloaddition reaction provides a route to complex cyclic structures. While specific examples for this compound are not extensively detailed in the provided results, the general reactivity of N-substituted oxazolones in intermolecular Diels-Alder reactions is recognized. researchgate.netbiointerfaceresearch.com Furthermore, related systems like 4-methylideneisoxazol-5(4H)-ones have been shown to undergo [2+2] cycloaddition reactions with ynamines. acs.orgnih.gov

Photochemical Transformations and Photoisomerization (E/Z Isomerism)

The presence of the styryl and benzylidene moieties, with their extended π-systems, makes this compound susceptible to photochemical transformations. A key photochemical process is E/Z isomerization around the exocyclic double bond. The (Z)-isomer is generally the more stable form. nih.gov Irradiation of related (Z)-4-aryliden-5(4H)-thiazolones with blue light has been shown to promote [2+2]-photocycloaddition of the exocyclic C=C bonds, indicating a potential reactive pathway for the subject compound under photochemical conditions. acs.org

Electrophilic and Radical Reactions on Peripheral Moieties (Benzylidene, Styryl)

The benzylidene and styryl groups of this compound offer sites for electrophilic and radical reactions. The electron-rich nature of the styryl and benzylidene rings makes them susceptible to electrophilic attack. However, specific studies detailing these reactions on the title compound are not prevalent in the provided search results. The focus of much of the research has been on the reactivity of the oxazolone core itself. nih.govresearchgate.net

Metal-Catalyzed Transformations (e.g., C-H activation with Pd)

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of organic molecules, and oxazolone derivatives are no exception. mdpi.comrsc.orgnih.govnih.govdntb.gov.ua In studies on related (Z)-4-hetarylidene-2-phenyl-5(4H)-oxazolones, palladium-catalyzed C-H activation has been shown to occur at different positions depending on the specific structure of the substrate. mdpi.com For example, with a thiazole (B1198619) substituent at the 4-position, C-H activation can occur at the thiazole ring or at the ortho position of the 2-phenyl group, sometimes leading to ring-opening of the oxazolone. mdpi.com These transformations are significant as they can be used to incorporate palladium into the molecule, which can influence its photophysical properties or serve as a handle for further synthetic modifications. mdpi.com

Reaction Mechanism Elucidation via Experimental and Computational Studies

The reaction mechanisms of this compound and its derivatives are a subject of significant interest due to their relevance in organic synthesis and medicinal chemistry. While comprehensive experimental and computational studies specifically on this compound are limited, valuable insights can be drawn from research on closely related oxazolone structures. These studies often employ a combination of kinetic experiments and computational modeling to understand the reactivity and potential interaction of these compounds with biological targets.

One area of investigation has been the interaction of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives with enzymes. For instance, molecular docking studies have been utilized to explore the binding modes of these compounds with human acetylcholinesterase (hAChE). nih.gov These computational methods predict the non-covalent interactions between the oxazolone derivatives and the amino acid residues within the enzyme's active site. The benzylidene portion of the molecule is proposed to interact with the catalytic anionic site (CAS), while the styryl moiety is thought to engage with the peripheral anionic site (PAS) of the enzyme. nih.gov

Furthermore, the functional groups attached to the benzylidene ring have been shown to play a crucial role in the inhibitory activity of these compounds against acetylcholinesterase. nih.gov For example, the presence of a simple benzylidene ring without substitutions can lead to higher inhibitory activity compared to derivatives with substituents like methoxy (B1213986) or chloro groups. nih.gov This suggests that the electronic and steric properties of the substituents significantly influence the binding affinity of the oxazolone to the enzyme.

In terms of chemical reactivity, studies on analogous compounds such as (Z)-4-arylidene-2-phenyl-5(4H)oxazolones have provided insights into their reaction mechanisms with nucleophiles. The kinetics of the reaction of these oxazolones with amines like n-butylamine and piperidine (B6355638) have been investigated spectrophotometrically in various solvents. Such studies are fundamental to understanding the electrophilic nature of the oxazolone ring and its susceptibility to nucleophilic attack, which can lead to ring-opening reactions.

While detailed computational studies on the reaction pathways of this compound are not extensively documented in the public domain, research on similar heterocyclic systems often employs Density Functional Theory (DFT) to model reaction intermediates and transition states. These calculations can provide valuable information on activation energies and reaction thermodynamics, complementing experimental findings.

The following table summarizes key findings from studies on related oxazolone derivatives, offering a glimpse into the methodologies used to investigate their reactivity and interactions.

| Compound/Derivative | Method | Key Findings |

| (Z)-Benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives | Molecular Docking (in silico) | The benzylidene function interacts with the catalytic anionic site (CAS) of human acetylcholinesterase, while the styryl moiety interacts with the peripheral anionic site (PAS). nih.gov |

| (Z)-Benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives | Enzyme Inhibition Assay (in vitro) | Substituents on the benzylidene ring significantly affect the inhibitory potency against acetylcholinesterase. Unsubstituted benzylidene showed higher activity in some cases. nih.gov |

| (Z)-4-Arylidene-2-phenyl-5(4H)oxazolones | Kinetic Studies (Spectrophotometry) | The aminolysis reaction with n-butylamine and piperidine has been studied to understand the nucleophilic susceptibility of the oxazolone ring. |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one derivatives | Synthesis and Characterization | Efficient synthesis methods using L-proline as a catalyst have been developed, providing access to a range of derivatives for further study. researchgate.net |

It is important to note that the insights from these related compounds provide a foundational understanding. Dedicated experimental and computational studies on this compound are necessary to fully elucidate its specific reaction mechanisms and reactivity profile.

Structural Elucidation and Advanced Spectroscopic Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 4-benzylidene-2-(styryl)oxazol-5(4H)-one, providing critical information about the chemical environment of each proton and carbon atom. This, in turn, allows for the definitive assignment of its stereochemistry and preferred conformation in solution.

1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HMBC).

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers the initial and most direct data for structural confirmation. In the ¹H NMR spectrum of a related compound, 4-benzylidene-2-phenyloxazol-5(4H)-one, a characteristic signal for the exocyclic methine proton (=CH) appears around δ 7.29 ppm. researchgate.net The aromatic protons of the benzylidene and phenyl groups typically resonate in the region of δ 7.50-8.25 ppm. researchgate.net For substituted derivatives, these chemical shifts can vary. For instance, a methoxy (B1213986) group on the benzylidene ring shifts the proton signals accordingly. researchgate.net

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (C=O) of the oxazolone (B7731731) ring appearing at a characteristic downfield shift. For 4-benzylidene-2-phenyloxazol-5(4H)-one, the carbonyl carbon resonates at approximately 1790 cm⁻¹ in the IR spectrum, which corresponds to a specific chemical shift in the ¹³C NMR spectrum. researchgate.net The carbons of the C=N and C=C double bonds are also readily identified in the spectrum. researchgate.net

Table 1: Representative ¹H NMR Data for 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives

| Compound | =CH (s, 1H) | ArH (m) | Other signals (s) |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one (3a) | 7.29 | 8.25-8.22 (4H), 8.21-7.57 (3H), 7.52-7.50 (3H) | |

| 4-(3-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one (3b) | 7.25 | 7.29-7.59 (5H), 7.65 (t, 1H), 8.18 (d, 1H), 8.20 (d, 1H), 8.22 (s, 1H) | 3.95 (3H, -OCH₃) |

| 4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one | 7.31 | 7.56-7.58 (2H), 7.33 (d, 2H), 8.13 (dd, 1H), 8.22 (d, 2H), 8.24 (dd, 2H) | 2.47 (3H, -CH₃) |

Data sourced from a study on the synthesis and herbicidal activity of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and providing insights into its molecular structure.

The IR spectrum of 4-benzylidene-2-phenyloxazol-5(4H)-one exhibits a strong absorption band for the carbonyl group (C=O) of the lactone ring around 1790 cm⁻¹. researchgate.net The carbon-nitrogen double bond (C=N) of the oxazole (B20620) ring shows a characteristic absorption at approximately 1650 cm⁻¹, while the carbon-carbon double bond (C=C) of the benzylidene and styryl groups appears around 1550 cm⁻¹. researchgate.net The C-O stretching vibration of the lactone is typically observed near 1150 cm⁻¹. researchgate.net In a study of a related compound, 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one, the most intense Raman band was observed at 1250 cm⁻¹, assigned to the C-O stretching vibration of the methoxy group. nih.govresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for 4-Benzylidene-2-phenyloxazol-5(4H)-one

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (lactone) | ~1790 |

| C=N (oxazole) | ~1650 |

| C=C (alkene and aromatic) | ~1550 |

| C-O (lactone) | ~1150 |

Data based on a study of 4-benzylidene-2-phenyl oxazol-5(4H)-one. researchgate.net

High-Resolution Mass Spectrometry (HRMS/LCMS) for Molecular Formula Validation and Fragmentation Analysis.

High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LCMS), is an indispensable technique for the precise determination of the molecular weight and elemental composition of this compound. This allows for the unambiguous validation of its molecular formula.

HRMS provides a highly accurate mass measurement, often to within a few parts per million, which can be used to calculate the elemental formula of the molecule. For example, in the characterization of related oxazolone derivatives, HRMS (ESI) was used to find the [M+Na]⁺ ion, and the measured value was compared with the calculated value for the proposed formula, confirming the elemental composition. umich.edu

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS) within an LCMS system, provides valuable information about the structural components of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments helps to confirm the presence of the benzylidene and styryl moieties, as well as the oxazolone core. While specific fragmentation data for the parent compound is not available in the provided search results, this technique is a standard and powerful tool for the structural elucidation of such compounds.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions.

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, revealing bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound was not found in the provided search results, studies on related heterocyclic compounds demonstrate the power of this method. For instance, the X-ray crystal structure of 2-cyanoguanidinophenytoin, which also contains a five-membered heterocyclic ring, revealed a monoclinic crystal system with specific space groups and details about intermolecular hydrogen bonding that stabilizes the crystal packing. nih.gov Such analyses would be crucial for understanding the solid-state conformation of this compound, including the planarity of the conjugated system and the relative orientation of the phenyl rings.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring.

Advanced spectroscopic techniques can be employed for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic insights. While specific applications for the synthesis of this compound are not detailed in the provided search results, methods like in-situ NMR and IR spectroscopy are commonly used for this purpose.

For example, real-time monitoring of azide-alkyne cycloaddition reactions has been successfully achieved using benchtop NMR spectroscopy with signal amplification by reversible exchange (SABRE). nih.gov This technique allows for the tracking of reactant consumption and product formation over time. nih.gov Similarly, in-situ IR spectroscopy can monitor the disappearance of reactant peaks (e.g., the aldehyde C=O stretch) and the appearance of product peaks (e.g., the oxazolone C=O stretch) during the synthesis. These methods offer a powerful way to optimize reaction conditions and understand the underlying reaction mechanism.

Theoretical and Computational Studies of 4 Benzylidene 2 Styryl Oxazol 5 4h One

Quantum Chemical Calculations (Density Functional Theory - DFT, ab initio)

Electronic Structure Analysis (HOMO-LUMO, Charge Transfer)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. Charge transfer analyses, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule, which are key to predicting its interaction with other chemical species.

Prediction of Spectroscopic Properties (e.g., UV-Vis absorption, NMR chemical shifts)

Theoretical methods like Time-Dependent DFT (TD-DFT) are employed to predict the electronic absorption spectra (UV-Vis) of a compound. These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, offering insight into the molecule's color and how it interacts with light. Furthermore, methods such as Gauge-Independent Atomic Orbital (GIAO) are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these predicted spectra with experimental data is a standard method for validating both the computational approach and the synthesized structure.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can elucidate the mechanisms of chemical reactions involving 4-Benzylidene-2-(styryl)oxazol-5(4H)-one. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction. This involves locating and characterizing the energy of transition states—the high-energy intermediates between reactants and products. Understanding the energy barriers associated with these transition states allows for the prediction of reaction rates and the determination of the most favorable reaction mechanism, such as in cycloaddition or ring-opening reactions common to oxazolone (B7731731) chemistry.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. For this compound and its derivatives, docking studies have been performed to understand the mechanistic basis of their interaction with specific biological targets, such as enzymes.

In a study investigating the interaction of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives with human acetylcholinesterase (hAChE), molecular docking revealed key binding interactions. nih.gov The analysis showed that the various parts of the molecule are involved in non-covalent interactions with the enzyme's active site. It was proposed that the benzylidene portion of the molecule could interact with amino acid residues within the catalytic anionic subsite (CAS) of hAChE. nih.gov Simultaneously, the styryl group was positioned to interact with aromatic amino acid residues at the peripheral anionic site (PAS) of the enzyme. nih.gov These simulations provide a structural hypothesis for the molecule's mode of action, highlighting the importance of both the benzylidene and styryl moieties in establishing a stable ligand-receptor complex. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a way to observe the motion and conformational changes of a molecule over time, providing a deeper understanding of its dynamic behavior. Such simulations can map the conformational landscape, identifying the most stable three-dimensional structures (conformations) of the molecule. Additionally, MD can model the effects of a solvent on the molecule's structure and dynamics, which is critical for predicting its behavior in a realistic chemical environment. At present, specific molecular dynamics simulation studies focused exclusively on this compound are not available in the reviewed literature.

In Silico Property Prediction

In silico methods are widely used to predict the physicochemical properties of a compound that are relevant to its reactivity and behavior. For derivatives of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one, several key properties have been computationally predicted. nih.gov These predictions are valuable for assessing the molecule's characteristics without the need for initial laboratory synthesis and analysis.

The predicted properties suggest that these compounds have favorable lipophilicity and molecular size. nih.gov The number of rotatable bonds indicates a degree of molecular flexibility, while the counts of hydrogen bond donors and acceptors are crucial for predicting intermolecular interactions. nih.gov

Below is a table summarizing the predicted physicochemical properties for a series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives.

| Property | Predicted Value Range | Relevance to Reactivity |

| Molecular Weight ( g/mol ) | 275.30 – 349.34 | Influences diffusion and steric interactions. |

| Lipophilicity (logP) | 3.2 – 4.20 | Affects solubility in non-polar environments and partitioning behavior. |

| Topological Polar Surface Area (TPSA) (Ų) | up to 47.89 | Relates to polarity and ability to form polar interactions. |

| Hydrogen Bond Donors | max 1 | Potential to donate protons in hydrogen bonds. |

| Hydrogen Bond Acceptors | max 6 | Potential to accept protons in hydrogen bonds. |

| Rotatable Bonds | 3 – 5 | Indicates conformational flexibility. |

| Data sourced from a study on (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones derivatives. nih.gov |

Synthesis and Exploration of Structure Reactivity Relationships in Derivatives and Analogs

Systematic Modification of Benzylidene Moiety

The benzylidene portion of the molecule, derived from an aromatic aldehyde during synthesis, is a prime target for structural variation. The properties of the entire molecule can be significantly altered by introducing various substituents onto this phenyl ring. The synthesis of these derivatives typically follows the Erlenmeyer-Plöchl reaction, where N-acylglycine is condensed with an aromatic aldehyde. core.ac.ukresearchgate.netresearchgate.net By choosing different substituted aromatic aldehydes, a library of analogs with diverse electronic and steric properties on the benzylidene ring can be generated. researchgate.netnih.gov

For instance, a series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives has been prepared through the condensation of benzoylglycine with various aromatic aldehydes in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). researchgate.net Similarly, derivatives have been synthesized by reacting an intermediate acid with benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, or 4-bromobenzaldehyde (B125591) to yield the corresponding 4-arylidene-oxazol-5(4H)-ones. nih.gov

The nature and position of substituents on the benzylidene phenyl ring exert a profound influence on the reactivity and biological activity of the oxazolone (B7731731) derivatives. These influences can be categorized as electronic (inductive and resonance/mesomeric effects) and steric effects. researchgate.net

In a study evaluating the inhibition of human acetylcholinesterase (hAChE), the introduction of different substituents to the benzylidene ring led to varied potencies. nih.gov It was observed that adding a methoxy (B1213986) group or an acetate substituent to the benzylidene ring diminished the compound's inhibitory strength against the enzyme. nih.gov Conversely, swapping a methyl group for a more strongly electron-withdrawing chlorine atom did not cause a significant change in inhibition, suggesting a minor role for these specific substituents in that interaction. nih.gov This highlights that the relationship between electronic character and a specific biological reactivity is not always straightforward and can be highly dependent on the nature of the biological target. researchgate.netnih.gov

Research on the hydrolysis and esterification of related substituted benzoic acids demonstrates that inductive, mesomeric, and steric effects all play a crucial role in determining reaction rates. researchgate.net These principles are directly applicable to the oxazolone system, where the benzylidene ring's electronic properties can influence the reactivity of the exocyclic double bond and the stability of the heterocyclic ring.

| Compound | Substituent on Benzylidene Ring | Observed Effect on Inhibition Potency |

|---|---|---|

| (2) | Methyl | Reference compound |

| (3) | Chlorine | No significant impact compared to methyl substituent |

| (4) | Methoxy | Reduced inhibition potency |

| (5), (6) | Acetate | Reduced inhibition potency |

Systematic Modification of Styryl Moiety

The styryl group at the C-2 position of the oxazolone ring provides another strategic site for modification. This part of the molecule is typically introduced by condensing a 2-methyl-oxazol-5-one intermediate with a second, different aromatic aldehyde. researchgate.net This modular approach allows for the synthesis of a wide array of derivatives where the electronic properties of the styryl moiety are systematically varied.

| Compound ID | Substituent (R) on Styryl Moiety | Chemical Name |

|---|---|---|

| 2a | -H | 4-(4-hydroxybenzylidene)-2-styryloxazol-5(4H)-one |

| 2d | 4-Cl | 4-(4-hydroxybenzylidene)-2-(4-chlorostyryl)oxazol-5(4H)-one |

| 2e | 4-OCH₃ | 4-(4-hydroxybenzylidene)-2-(4-methoxystyryl)oxazol-5(4H)-one |

| 2f | 3-NO₂ | 4-(4-hydroxybenzylidene)-2-(3-nitrostyryl)oxazol-5(4H)-one |

| 2g | 4-NO₂ | 4-(4-hydroxybenzylidene)-2-(4-nitrostyryl)oxazol-5(4H)-one |

Alterations to the Oxazolone Heterocyclic Ring

Beyond substitutions on the peripheral aromatic rings, the core oxazolone heterocycle itself can be modified to produce structural analogs. wikipedia.org Replacing the oxygen atom with other heteroatoms, such as sulfur to form a thiazolone or nitrogen to form an imidazolone (B8795221), results in significant changes to the molecule's properties and reactivity. rsc.org

The synthesis of these analogs often involves using the oxazolone as a starting material. For example, imidazol-4-ones can be prepared by treating 1,3-oxazol-5-ones with aromatic amines or hydrazides. Similarly, oxazolones can be reacted with hydrazine (B178648) to induce ring expansion, yielding 1,2,4-triazin-6-ones.

While these analogs are structurally similar, their reactivity profiles can differ substantially. A comparative study of oxazolones, imidazolones, and thiazolones revealed that while the incorporation of palladium had similar effects on their photophysical properties, their photochemical reactivity was not identical. rsc.org For instance, while [2+2] photocycloaddition reactions are known for oxazolones, they are rare for imidazolones and unknown for thiazolones under similar conditions, underscoring that direct extrapolation of reactivity based on structural similarity is not always possible. rsc.org These heterocyclic modifications are crucial for developing compounds with novel chemical and biological profiles. rsc.orgnih.gov

Correlation between Structural Modifications and Reactivity Profiles

A clear correlation exists between the structural modifications made to the 4-benzylidene-2-(styryl)oxazol-5(4H)-one framework and the resulting reactivity profiles.

Electronic Effects on the Benzylidene Moiety : Altering substituents on the benzylidene ring directly impacts the electron density of the exocyclic C=C double bond and the carbonyl group of the oxazolone ring. Electron-withdrawing groups (e.g., -NO₂, -Cl) generally increase the electrophilicity of the exocyclic double bond, potentially enhancing its susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃) may decrease this reactivity but can influence other properties, such as interactions with biological macromolecules. nih.govresearchgate.net However, the ultimate effect is context-dependent, as seen in the case of hAChE inhibition where both methoxy and chloro substituents led to different outcomes. nih.gov

Heterocyclic Ring Alteration : Changing the core heterocycle from an oxazolone to an imidazolone or thiazolone fundamentally alters the system's reactivity. rsc.org The replacement of the ring oxygen with nitrogen or sulfur changes the bond angles, aromaticity, and nucleophilicity/electrophilicity of the ring system. This can lead to entirely different reaction pathways, as evidenced by the differing photochemical behaviors of these analogs. rsc.org The structural similarity does not unequivocally imply the same reactivity, highlighting the unique chemical identity conferred by the specific heteroatoms in the ring. rsc.org

Advanced Applications and Methodologies Involving 4 Benzylidene 2 Styryl Oxazol 5 4h One

Role as a Versatile Synthon in Organic Synthesis

4-Arylidene-2-phenyl-5(4H) oxazolones are recognized as crucial synthons for the creation of various biologically active molecules. researchgate.net Their utility stems from the multiple reactive sites within the molecule, which permit chemical modifications for diverse synthetic purposes. nih.gov

Precursor for α-Amino Acids and Peptides

Oxazolones, as internal anhydrides of acyl amino acids, are pivotal intermediates in the synthesis of α-amino acids and peptides. researchgate.net The alcoholytic dynamic kinetic resolution of oxazol-5(4H)-ones has emerged as a significant method for producing a broad range of enantiomerically enriched α-amino acid derivatives. researchgate.net This process leverages the acidic nature of the oxazolone's α-proton, which facilitates rapid racemization through an aromatic oxazole (B20620) enol intermediate, allowing a chiral catalyst to selectively react with one enantiomer. researchgate.net

Research has demonstrated the development of tetrapeptides that can catalyze the methanolytic dynamic kinetic resolution of oxazol-5(4H)-ones with high levels of enantioselectivity, yielding methyl ester products. nih.gov These synthetic amino acid derivatives are valuable building blocks for creating peptides. researchgate.net

Synthesis of Other Heterocyclic Systems (e.g., Imidazoles, Imidazolones)

The oxazolone (B7731731) ring is a valuable precursor for synthesizing other important heterocyclic systems, notably imidazoles and imidazolones. mdpi.com Imidazolones can be readily prepared from their corresponding oxazolone precursors. mdpi.com

For instance, 4-arylidene-2-substituted-5(4H)-oxazolone derivatives can be converted into 5-imidazolone derivatives. researchgate.net One synthetic route involves the condensation of 4-(arylidene)-2-phenyloxazol-5(4H)-one with hydrazides in acetic acid at elevated temperatures to yield N-(4-arylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl) derivatives. researchgate.net Another approach involves the reaction of (4E)-4-substituted benzylidene-2-phenyl oxazol-5(4H)-one with ethylene (B1197577) diamine in the presence of glacial acetic acid to produce (4E)-1-(2-amino ethyl)-4-benzylidene 2-phenyl-1H-imidazol-5(4H)-one. rasayanjournal.co.in

Furthermore, imidazoles with substituents at the 4- and 4,5-positions can be synthesized by heating 4-tosyloxazolines in saturated methanolic ammonia. clockss.org The reaction of these oxazolines with monoalkylamines can regioselectively produce 1,4-disubstituted imidazoles. clockss.org

Applications in Materials Science and Optics

The unique photophysical properties of 4-benzylidene-2-(styryl)oxazol-5(4H)-one and its derivatives make them valuable in the field of materials science and optics. These properties include photochromism, fluorescence, and nonlinear optical behavior, which are harnessed for applications such as molecular switches and sensors. nih.gov

Photochromic and Fluorescent Materials

Unsaturated oxazolones are known for their luminescence and other remarkable photophysical characteristics. nih.gov The fluorescence of these compounds is highly dependent on their environment, with quantum yields often being low in solution but increasing significantly in the solid state or at low temperatures. nih.gov

The fluorescence properties of 4-aryliden-5(4H)-oxazolones can be enhanced by suppressing non-radiative deactivation pathways. nih.gov One method to achieve this is through the coordination of the oxazolone to a palladium center, which can increase the fluorescence quantum yield by up to an order of magnitude. nih.gov

Derivatives such as 4-ethoxymethylene-2- researchgate.net-naphthyl-5(4H)-oxazolone have been synthesized as fluorescent analogs and have shown potential for monitoring cellular compartments with different pH levels due to their intense and pH-sensitive emission. researchgate.net

Nonlinear Optical (NLO) Properties

Certain derivatives of 4-benzylidene-2-phenyl-4H-oxazol-5-one exhibit second-order nonlinear optical (NLO) properties. nih.gov The NLO response is influenced by the molecular structure and the arrangement of molecules in the solid state.

For example, studies on 4-(substituted-benzylidene)-2-phenyl-4H-oxazol-5-one derivatives have shown that while their spectral properties and second-order nonlinear polarization values are similar in solution, their second-harmonic generation (SHG) values can differ significantly in the solid state due to variations in their crystal structures. nih.gov Organic materials with NLO properties are of great interest for their potential applications in advanced technologies like optical data storage and communications. nih.gov

Molecular Switches and Sensors

The unique photophysical properties of unsaturated oxazolones, including their luminescence, make them suitable for use as molecular switches. nih.gov Their fluorescence can be modulated by external stimuli, such as changes in the environment or interaction with other molecules, forming the basis for their application as sensors.

For instance, the pH-sensitive fluorescence of certain oxazolone derivatives allows them to function as sensors for monitoring pH changes in biological systems. researchgate.net

Polymer Chemistry Applications (e.g., poly(2-oxazoline)s precursors)

The field of polymer chemistry is continually searching for novel monomers that can impart unique properties to resulting polymers. Poly(2-oxazoline)s (PAOx) have emerged as a significant class of polymers, often considered as alternatives to polyethylene (B3416737) glycol (PEG) for biomedical applications due to their biocompatibility, low immunogenicity, and tunable properties. nih.govnih.gov The synthesis of PAOx is primarily achieved through the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. nih.gov This living polymerization technique allows for the creation of well-defined polymer architectures, including block copolymers with controlled molecular weights and narrow dispersity. nih.gov

While a diverse range of 2-oxazoline monomers with various side chains (alkyl, phenyl, etc.) have been successfully polymerized, the direct use of this compound as a precursor for poly(2-oxazoline)s is not documented in the reviewed scientific literature. The oxazol-5(4H)-one (or azlactone) ring system is structurally distinct from the 2-oxazoline ring required for CROP.

However, a hypothetical pathway from an azlactone like this compound to a polymerizable 2-oxazoline monomer can be proposed. This would likely involve multiple synthetic steps:

Ring Opening: The azlactone ring would first need to be opened, for example, through aminolysis with ethanolamine. This reaction would yield an N-(2-hydroxyethyl) amide derivative.

Cyclization: The resulting N-(2-hydroxyethyl) amide could then undergo a dehydrative cyclization to form the desired 2-substituted-2-oxazoline ring. itu.edu.tr Methods for this transformation have been developed, including thermolysis of corresponding boron esters in the presence of an acid scavenger. itu.edu.tr

This multi-step conversion highlights the synthetic challenges that may have limited the exploration of such azlactones as PAOx precursors. The primary focus in the literature remains on the direct synthesis and polymerization of 2-oxazoline monomers from more readily accessible starting materials like nitriles or carboxylic acids. core.ac.uk

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Cationic Ring-Opening Polymerization (CROP) | The most common method, involving the nucleophilic attack of a 2-oxazoline monomer on an electrophilic initiator, leading to a propagating oxazolinium species. | Living/controlled polymerization, allows for block copolymers, narrow molecular weight distribution. | nih.gov |

| Monomer Synthesis from Nitriles | A common route to prepare 2-substituted-2-oxazoline monomers required for CROP. | Versatile for introducing various side chains at the 2-position. | core.ac.uk |

| Post-Polymerization Modification | Functional groups are introduced onto the polymer backbone after polymerization is complete. | Allows for the incorporation of functionalities that may not be compatible with CROP conditions. | nih.gov |

Catalytic Applications (e.g., as ligands or organocatalysts)

The oxazolone scaffold is a recurring motif in the development of catalysts and ligands, although direct catalytic applications of this compound itself are not prominently featured in current research. The investigation into related structures, however, reveals the potential catalytic utility of this class of compounds.

Organocatalysis in Oxazolone Synthesis: The synthesis of the core structure of the title compound, the 4-benzylidene-2-phenyl-oxazol-5(4H)-one, has been shown to be efficiently catalyzed by the amino acid L-proline. researchgate.netasianpubs.org In the Erlenmeyer-Plöchl reaction, where hippuric acid condenses with aromatic aldehydes, L-proline acts as an environmentally benign organocatalyst. researchgate.netasianpubs.org This method is noted for its high efficiency, mild reaction conditions, and simple work-up procedures, affording excellent product yields in shorter reaction times compared to traditional methods. researchgate.netasianpubs.org This demonstrates the role of catalysis in the formation of these heterocyclic systems.

Oxazoline Derivatives as Ligands: While the oxazol-5(4H)-one ring is distinct, the related bis(oxazoline) ligands are of significant importance in asymmetric catalysis. These C2-symmetric chiral ligands coordinate with various transition metals (e.g., copper, palladium, rhodium) to form catalysts that are highly effective in a wide range of enantioselective transformations, including cyclopropanation, Diels-Alder reactions, and hydrosilylation. The successful application of bis(oxazoline) ligands suggests that, with appropriate synthetic modification, derivatives of this compound could potentially be converted into novel ligand scaffolds. However, this remains a speculative area requiring further research.

| Application Area | Compound Class | Role/Function | Example Reaction | Reference |

|---|---|---|---|---|

| Organocatalysis | L-Proline | Catalyst for the synthesis of 4-benzylidene-2-phenyl-oxazol-5(4H)-ones. | Erlenmeyer-Plöchl condensation of hippuric acid and aldehydes. | researchgate.netasianpubs.org |

| Asymmetric Catalysis | Bis(oxazoline)s | Chiral ligands for transition metals (e.g., Pd, Cu). | Enantioselective C-N cross-couplings, cyclopropanation. | rsc.org |

| Potential Application | Modified Oxazolone Derivatives | Hypothetical use as precursors for novel ligand structures. | Not yet documented. | N/A |

Development of Chemical Probes and Mechanistic Biological Probes (emphasizing chemical methodology, not clinical use)

Chemical probes are essential small molecules used to study and manipulate biological systems, providing insights into protein function and cellular pathways. nih.gov The structural motifs within this compound, particularly the extended π-conjugation of the styryl and benzylidene groups, make it and its derivatives interesting candidates for the development of such probes, especially fluorescent ones.

Styryl Dyes as Fluorescent Probes: The styryl moiety is a well-known component of various fluorescent dyes. researchgate.netnih.gov These dyes often exhibit fluorogenic properties, meaning their fluorescence is significantly enhanced upon binding to a target macromolecule, such as DNA or RNA, or in response to changes in environmental polarity. researchgate.netnih.gov This "light-up" capability is highly desirable for chemical probes as it reduces background signal and improves detection sensitivity. For instance, styryl dyes have been developed as two-photon excited fluorescent probes for detecting DNA and for the microscopic imaging of living cells. researchgate.net Similarly, novel styryl dyes have been synthesized for the specific fluorescent labeling of nucleic acid probes to detect base mutations in DNA. rsc.org The core methodology involves designing molecules where the styryl group's rotation is restricted upon binding, leading to a large increase in fluorescence quantum yield.

Oxazolone Core as a Pharmacophore for Mechanistic Probes: Beyond fluorescence, the oxazolone core itself can act as a pharmacophore for designing mechanistic probes that target specific enzymes. Derivatives of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones have been synthesized and evaluated as inhibitors of human acetylcholinesterase (hAChE), an important enzyme in the nervous system. nih.gov In this context, the oxazolone derivative acts as a chemical probe to investigate ligand-receptor interactions within the enzyme's active site. nih.gov Molecular docking studies revealed that the benzylidene and styryl components engage in non-covalent interactions with amino acid residues in the catalytic and peripheral anionic sites of the enzyme. nih.gov Such studies are crucial for the rational design of more potent and selective inhibitors, serving as tools to probe enzyme structure and function.

| Probe Type | Core Structure | Methodological Principle | Target/Application | Reference |

|---|---|---|---|---|

| Fluorescent DNA/RNA Probe | Styryl Dyes | Environment-sensitive fluorescence; enhancement upon binding and restriction of intramolecular rotation. | Imaging nucleic acids in living cells, detecting DNA mutations. | researchgate.netrsc.org |

| Two-Photon Excitation Probe | Benzothiazole Styryl Dyes | Large two-photon absorption cross-section upon interaction with DNA. | Two-photon laser scanning fluorescence microscopy. | researchgate.net |

| Enzyme Inhibitor (Mechanistic Probe) | Styryl-Oxazolone | Acts as a pharmacophore to interact with active sites of enzymes. | Probing the catalytic and peripheral sites of human acetylcholinesterase. | nih.gov |

Future Research Directions and Uncharted Territories for the Chemical Compound

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, where reactions are conducted in a continuous stream rather than in a traditional batch format, offer numerous advantages such as enhanced safety, improved reproducibility, and facile scalability. researchgate.netyoutube.com The application of this technology to the synthesis and modification of 4-benzylidene-2-(styryl)oxazol-5(4H)-one is a promising and largely unexplored avenue.

Future research could focus on developing continuous flow processes for the Erlenmeyer-Plochl synthesis of this specific oxazolone (B7731731). This would involve the optimization of reaction parameters like temperature, residence time, and reagent stoichiometry in a microreactor setup. researchgate.net The unstable nature of some intermediates in azo compound synthesis, a class of molecules with some structural similarities to the target compound, makes them excellent candidates for the controlled environment of continuous flow manufacturing. youtube.com Furthermore, the integration of in-line purification and analysis techniques could lead to a fully automated synthesis platform. Such a system would enable the rapid generation of a library of derivatives of this compound with varied substituents on the benzylidene and styryl moieties, facilitating high-throughput screening for various applications.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Batch Synthesis | Flow Synthesis |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Superior control, ensuring uniform reaction conditions. |

| Safety | Handling of large quantities of reagents can be hazardous. | Small reaction volumes at any given time minimize risk. |

| Scalability | Often requires significant redevelopment of reaction conditions. | Achieved by running the system for a longer duration. |

| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control of parameters. |

Exploitation of Novel Catalytic Systems for Unique Transformations

The reactivity of the oxazolone ring and its exocyclic double bond can be harnessed and directed through the use of innovative catalytic systems. nih.gov While traditional synthesis methods exist, the exploration of modern organocatalysis and metal catalysis could unveil novel transformations and provide access to complex molecular architectures derived from this compound. researchgate.netbeilstein-journals.org

Recent advancements have demonstrated the use of L-proline as an efficient and environmentally friendly organocatalyst for the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives. researchgate.netasianpubs.org This opens the door to investigating a wider range of chiral organocatalysts, such as those based on squaramides or thioureas, to achieve enantioselective functionalization of the molecule. cam.ac.ukbeilstein-journals.org For instance, the enantioselective Michael addition of nucleophiles to the exocyclic double bond could be achieved, leading to chiral α-amino acid precursors.

In the realm of metal catalysis, palladium-catalyzed cross-coupling reactions could be employed to introduce diverse substituents at various positions of the molecule. Furthermore, the use of chiral Lewis acids could facilitate stereocontrolled cycloaddition reactions, expanding the synthetic utility of this oxazolone. biointerfaceresearch.com

Table 2: Potential Catalytic Transformations for this compound

| Catalyst Type | Potential Reaction | Potential Outcome |

| Chiral Organocatalyst | Asymmetric Michael Addition | Enantioenriched α-amino acid derivatives |

| Palladium Catalyst | Suzuki or Heck Coupling | Functionalized aromatic and vinyl side chains |

| Chiral Lewis Acid | Diels-Alder Reaction | Complex polycyclic structures |

| Gold Catalyst | Hydroamination/Hydroalkoxylation | Novel N- and O-heterocycles |

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. semanticscholar.orgmdpi.com By performing DFT calculations, researchers can gain insights into the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. researchgate.netnih.gov This information is crucial for predicting its reactivity towards different reagents and for designing new materials with tailored properties. mdpi.com

Future computational studies could focus on modeling the interaction of this compound with various biological targets, aiding in the rational design of new therapeutic agents. mdpi.com For instance, docking studies could predict the binding affinity of the compound to specific enzyme active sites. mdpi.com Furthermore, computational modeling can be used to predict the photophysical properties of derivatives, guiding the synthesis of novel fluorescent probes or photosensitizers. researchgate.net The combination of computational screening with experimental validation can significantly accelerate the discovery of new applications for this versatile scaffold. researchgate.net

Exploration of Undiscovered Reactivity Modes and Regioselectivities

The rich chemical functionality of this compound, including its electrophilic and nucleophilic sites, suggests that it may participate in a variety of undiscovered reactions. biointerfaceresearch.com The exocyclic double bond, the oxazolone ring itself, and the styryl group all present opportunities for novel chemical transformations. nih.gov

One area for future exploration is the investigation of pericyclic reactions beyond simple Diels-Alder cycloadditions. youtube.comlibretexts.orglibretexts.orgyoutube.comrsc.org For example, [2+2] photocycloadditions could lead to the formation of highly strained and synthetically valuable cyclobutane-containing structures. libretexts.org The regioselectivity of such reactions could be controlled by the electronic nature of the substituents on the aromatic rings.

Furthermore, the vinylogous reactivity of the styryl group in conjunction with the oxazolone core could be exploited. beilstein-journals.org This could enable the regioselective functionalization at the terminal end of the styryl moiety, leading to the synthesis of complex and highly functionalized molecules. The development of catalytic systems that can control the regioselectivity of these reactions is a key challenge and a significant area for future research. nih.govnih.gov

Interdisciplinary Approaches and Synergies with Emerging Technologies

The future of chemical research lies in the convergence of different scientific disciplines and the integration of emerging technologies. The unique properties of this compound and its derivatives make them ideal candidates for such interdisciplinary exploration.

One exciting prospect is the development of oxazolone-based biomaterials. capes.gov.brnih.gov The ability to functionalize the molecule with various side chains opens up possibilities for creating polymers with tailored properties for applications in drug delivery, tissue engineering, and biosensing. nih.govrsc.orgrsc.org For example, polymers incorporating the this compound motif could be designed to respond to specific biological stimuli, enabling the targeted release of therapeutic agents.

The integration of this compound with nanotechnology could lead to the development of novel sensors and electronic materials. The chromophoric nature of the molecule suggests its potential use in organic light-emitting diodes (OLEDs) or as a component in molecular switches. The synthesis of oxazolone-derived cationic surfactants has already demonstrated the potential for creating self-assembling systems with interesting aggregation behavior and antimicrobial activity. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-Benzylidene-2-(styryl)oxazol-5(4H)-one, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via the Erlenmeyer azlactone synthesis. A general method involves refluxing cinnamoylglycine with sodium acetate, an aromatic aldehyde (e.g., benzaldehyde derivatives), and acetic anhydride. For example, (Z)-4-[(E)-3-phenylallylidene]-2-[(E)-styryl]oxazol-5(4H)-one was obtained in 83% yield under these conditions, with reaction times of 1–2 hours . Optimization strategies include adjusting stoichiometry (e.g., using 1.2 equivalents of aldehyde) and controlling temperature to suppress side reactions. Post-synthesis purification via cold ethanol washing enhances purity .

Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structure and stereochemistry of this compound derivatives?

¹H NMR is critical for confirming stereochemistry. For example, the trans configuration of the styryl group is confirmed by coupling constants (e.g., J = 16.09 Hz for vinyl protons in (Z)-4-[(E)-3-phenylallylidene]-2-[(E)-styryl]oxazol-5(4H)-one) . ¹³C NMR identifies carbonyl carbons (C5 at δ ~166 ppm) and benzylidene carbons (C4 at δ ~133 ppm) . X-ray crystallography further resolves spatial arrangements, as demonstrated for (4Z)-4-benzylidene derivatives, where planarity of the oxazolone ring and dihedral angles confirm Z/E configurations .

Advanced Research Questions

Q. What experimental strategies can minimize racemization during the incorporation of this compound intermediates in peptide synthesis?

Racemization occurs via oxazolone intermediate formation during amino acid activation. To mitigate this:

- Use low-basicity activating agents (e.g., COMU instead of HOBt) to reduce deprotonation of the α-carbon .

- Optimize coupling temperatures (0–25°C) and minimize reaction times to limit oxazolone stability .

- Incorporate sterically hindered amino acids (e.g., Aib) to slow racemization kinetics . Monitoring diastereomer ratios via chiral HPLC or capillary electrophoresis ensures quality control .

Q. How do molecular docking studies contribute to understanding the pharmacological potential of this compound derivatives?

Docking simulations against targets like COX-1/2 and TRP channels predict binding modes and affinities. For example, oxazolones with sulfonyl groups showed strong binding to COX-2 (ΔG = −9.2 kcal/mol) due to hydrophobic interactions with Val523 and hydrogen bonding with Tyr355 . Experimental validation via enzyme inhibition assays (e.g., IC₅₀ values for COX-2) correlates with computational predictions, guiding lead optimization .

Q. What green chemistry approaches have been developed for synthesizing this compound derivatives, and how do they compare to traditional methods?

Microwave-assisted synthesis using eggshell powder as a catalyst reduces reaction times (from 2 hours to 15 minutes) and improves yields (85–92% vs. 70–83% conventionally) . Solvent-free conditions and recyclable catalysts (e.g., montmorillonite K10) minimize waste. Comparative life-cycle analysis (LCA) shows a 40% reduction in energy consumption and 60% lower solvent use .

Methodological Considerations

Q. How can cytotoxicity and antimicrobial activity of this compound derivatives be systematically evaluated?

- Cytotoxicity : Use Artemia salina (brine shrimp) lethality assays (LC₅₀) and Daphnia magna immobilization tests. For example, derivatives with 4-iodobenzylidene groups showed LC₅₀ = 12 µg/mL in Artemia .

- Antimicrobial activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compounds with 4-bromophenylsulfonyl substituents exhibited MIC values of 8–16 µg/mL .

Q. What computational tools are recommended for analyzing the electronic properties of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict HOMO-LUMO gaps, correlating with reactivity. For example, electron-withdrawing substituents (e.g., -SO₂Ph) lower LUMO energies, enhancing electrophilicity . TD-DFT simulates UV-Vis spectra (λmax ~350 nm for styryl conjugates), aiding photophysical studies .

Data Contradictions and Resolution

- Stereochemical Assignments : Conflicting Z/E configurations in early X-ray studies were resolved via revised crystallographic data (e.g., (4Z)-4-benzylidene corrected from methoxy to methyl substituents) .

- Biological Activity : Some derivatives showed high cytotoxicity but low antimicrobial activity, suggesting target specificity. Cross-validate using multiple assays (e.g., MTT for mammalian cells vs. microbial MIC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.